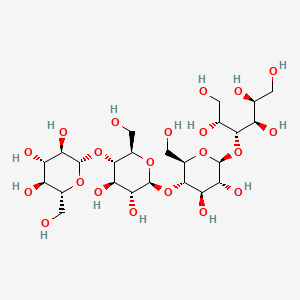

Cellotetraitol

Vue d'ensemble

Description

Cellotetraitol is a saccharide that acts as a chemical probe for studying Glycoside Hydrolase Enzyme mechanisms . It is involved in research of various diseases including Gaucher’s disease and Tay-Sachs disease . It is found in many natural sources such as honey, milk, and mushrooms.

Synthesis Analysis

The synthesis of Cellotetraitol involves complex chemical reactions. The process of synthesis often requires a deep understanding of chemical reactions, including nucleophilic substitution, elimination, and halogenation of alkane . The exact synthesis process for Cellotetraitol is not detailed in the available resources.Chemical Reactions Analysis

The chemical reactions involving Cellotetraitol can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . The specific chemical reactions involving Cellotetraitol are not detailed in the available resources.Applications De Recherche Scientifique

Cell Chips as Tools in Cell Biology

Cell culture technologies, initially developed as research tools for studying cell functions, have evolved into crucial components of the biotechnology industry. The integration of sensors and microfluidic components with cell culture techniques has led to the emergence of 'cellomics'. This field focuses on creating advanced analytic platforms for high-throughput studies, offering a controlled environment for cell studies. Cell chips, significant in biosensors and bioelectronics, are applied in cell counting, detection, cytotoxicity assays, migration assays, and stem cell studies (Primiceri et al., 2013).

The Cellosaurus Knowledge Resource

The Cellosaurus is an extensive resource on cell lines, crucial for biomedical research. It documents cell lines across vertebrates and invertebrates, providing information, cross-references, and literature citations for over 100,000 cell lines. This resource is instrumental in identifying contaminated or misidentified cell lines, thereby enhancing the quality of life sciences research (Bairoch, 2018).

CELLO2GO: Protein Localization Prediction

CELLO2GO is a web-based system for screening protein properties and predicting subcellular localization. It combines CELLO localization-predicting and BLAST homology-searching approaches. This tool is essential for research involving complex subcellular systems, offering an integration of CELLO and BLAST for comprehensive protein analysis (Yu et al., 2014).

Apoptosis and Necrosis Measurement with Cellometer

The Cellometer imaging cytometry system, developed by Nexcelom Bioscience, offers a quick and cost-effective method for apoptosis and necrosis detection. Its application in studying the effects of heat and drug-induced cell death in Jurkat cells demonstrates its potential in enhancing research efficiency, especially in smaller laboratories or situations requiring rapid data analysis (Chan et al., 2011).

Cell Sorting with Real-time Microscopic Image Processing

A non-destructive on-chip cell sorting system, combining microfluidics and electrostatic force, has been developed for single-cell-based cultivation. It includes a cell sorting chip and an image analysis system, offering efficient and routine cell purification. This innovation is significant for cellomics studies requiring purified individual cells from mixed cell types (Takahashi et al., 2004).

Genetic Circuit Design Automation

The development of a programming language for biological regulatory circuits, akin to electronic circuit design, has facilitated the creation of DNA-encoded circuits for cellular functions. This advancement is pivotal in biotechnology projects involving decision-making, control, sensing, or spatial organization (Nielsen et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAHEUHBAZYUOI-ZEUIETHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970825 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cellotetraitol | |

CAS RN |

5548-55-0 | |

| Record name | Cellotetraitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1212574.png)